molecular formula C12H21N3O6 B015646 Nicotianamine CAS No. 34441-14-0

Nicotianamine

Cat. No.: B015646
CAS No.: 34441-14-0
M. Wt: 303.31 g/mol
InChI Key: KRGPXXHMOXVMMM-CIUDSAMLSA-N
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Description

Nicotianamine is a metal-chelating molecule ubiquitous in higher plants. It plays a crucial role in the uptake and transport of essential metals such as iron, zinc, copper, manganese, and nickel. This compound is also a precursor for the synthesis of phytosiderophores, which are vital for iron uptake in graminaceous plants .

Mechanism of Action

Target of Action

Nicotianamine (NA) is a low-molecular-weight, nitrogen-containing metal-binding ligand . It primarily targets various micronutrients such as iron, nickel, zinc, copper, and manganese . In some plants, it also serves as a precursor of phytosiderophores, which play a key role in iron uptake from the soil .

Mode of Action

This compound interacts with its targets by binding to them, thereby facilitating their detoxification and transport . It has been found to preferentially inhibit the activity of angiotensin I-converting enzyme (ACE)—a zinc-containing enzyme . This interaction results in changes such as the lowering of blood pressure through the renin-angiotensin system .

Biochemical Pathways

This compound is synthesized by the enzyme this compound synthase, which uses three molecules of S-adenosylmethionine . It plays a crucial role in the homeostasis of different micronutrients . The biosynthesis of NA can be induced in vivo by various metals . It is involved in the intracellular transport of NA and its complexes with metals, and its role in radial and long-distance metal transport .

Pharmacokinetics

It is known to be water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the maintenance of metal homeostasis in organisms . By binding to various micronutrients, it aids in their detoxification and transport, thereby preventing metal deficiency or excess . In the case of iron, for example, it helps in the intracellular delivery of iron and plant reproductive development .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its biosynthesis can be induced by various metals present in the environment . Additionally, it has been found to be widespread in numerous bacteria thriving in very different environments, such as those living at the host–pathogen interface, but also in the soil .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotianamine is synthesized biochemically by the enzyme this compound synthase, which uses three molecules of S-adenosylmethionine to form one molecule of this compound . The reaction conditions typically involve the presence of this compound synthase and S-adenosylmethionine under physiological conditions.

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the biosynthesis pathway involving this compound synthase is well-studied. Advances in biotechnology could potentially enable large-scale production through genetic engineering of plants or microorganisms to overexpress this compound synthase .

Biological Activity

Nicotianamine (NA) is a non-protein amino acid widely recognized for its biological activity, particularly as a chelator of essential metals in plants and its potential therapeutic applications in humans. This article explores the biological functions, mechanisms of action, and implications of this compound in various biological systems, supported by research findings and case studies.

Overview of this compound

This compound was first identified in tobacco (Nicotiana tabacum) and is produced by the enzyme this compound synthase (NAS). It plays a crucial role in the transport and homeostasis of metal ions, particularly iron (Fe), zinc (Zn), and copper (Cu) in plants. Its ability to chelate these metals enhances their bioavailability and facilitates their uptake by plants, making this compound vital for plant nutrition and stress responses.

  • Metal Chelation : this compound binds to metal ions, forming stable complexes that enhance their solubility and transport within plant tissues. This function is especially important under conditions of metal deficiency.
  • Iron Transport : In graminaceous plants, this compound serves as a precursor for 2'-deoxymugineic acid (DMA), another chelator that aids in iron acquisition from the soil. The interaction between this compound and iron is critical for maintaining iron homeostasis in plants .
  • Antihypertensive Effects : In mammals, this compound has been shown to inhibit angiotensin I-converting enzyme (ACE), which plays a significant role in regulating blood pressure. This property suggests potential therapeutic applications for managing hypertension .

Iron Deficiency Tolerance

This compound enhances the ability of plants to tolerate iron deficiency, particularly in calcareous soils where iron availability is limited. Genetic modifications that increase NAS expression have been shown to elevate this compound levels, thereby improving iron uptake and translocation .

Table 1: Impact of this compound on Iron Status in Plants

Plant SpeciesNAS Expression LevelThis compound Concentration (µg/g DW)Iron Deficiency Tolerance
RiceHigh210Enhanced
SoybeanModerate30.3Moderate
Sweet PotatoLow5.1Low

Role in Nitrogen Fixation

In leguminous plants, this compound plays a crucial role in nitrogen fixation by facilitating the transport of iron to nitrogen-fixing nodules. This process is vital for maintaining the metabolic functions necessary for effective nitrogen assimilation .

Case Studies

  • Transgenic Approaches : Research involving transgenic tobacco expressing barley NAAT (this compound aminotransferase) demonstrated improved iron transport capabilities when supplemented with this compound . These findings indicate that enhancing this compound biosynthesis can significantly impact plant health and nutrient acquisition.
  • Biofortification Studies : In a study on biofortified wheat flour enriched with this compound, chickens exhibited improved iron status and glycogen storage compared to controls. This highlights the potential of this compound as a dietary supplement to enhance mineral bioavailability .

Implications for Human Health

The biological activity of this compound extends beyond plants; its role as an ACE inhibitor presents opportunities for developing antihypertensive therapies. Additionally, its ability to enhance metal bioavailability could be leveraged in nutritional interventions aimed at addressing micronutrient deficiencies globally.

Properties

IUPAC Name

(2S)-1-[(3S)-3-[[(3S)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGPXXHMOXVMMM-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037677
Record name Nicotianamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34441-14-0
Record name Nicotianamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34441-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotianamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034441140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotianamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICOTIANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OGX6YHQ1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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